![molecular formula C33H30IN2OP B3041516 (2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide CAS No. 308805-07-4](/img/structure/B3041516.png)
(2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide
Overview
Description
(2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide is a useful research compound. Its molecular formula is C33H30IN2OP and its molecular weight is 628.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Chiral Phosphonium Salt for α-Substituted Alaninol Derivatives : The synthesis of a chiral phosphonium salt, notably a derivative of this compound, has been utilized for creating α-substituted alaninol derivatives. This method is broadly applicable for reactions with various aldehydes, offering high E-selectivity, which is crucial in synthesizing chiral S1P 1 agonists and TAAR1 agonists (Tsuji et al., 2014).
5-Unsubstituted Acetylenic and Vinylic 1,2,4-Oxadiazoles : This compound has been involved in the preparation of 3-trans-Styryl-1,2,4-oxadiazoles, highlighting its role in the synthesis of novel organic compounds with potential applications in material science or pharmaceuticals (Claisse et al., 1974).
Antimicrobial Applications
- Antimicrobial Agents Synthesis : A derivative of this compound has been used in the design and synthesis of new pyrrole derivatives with antimicrobial properties. This showcases its potential in developing new antimicrobial agents, especially against staphylococcus and fungal strains (2020).
Analytical Chemistry and Material Science
- Analytical Aspects of Organo-P Compounds : Research has explored the reactions and analytical applications of compounds including triphenylphosphonium cations, which is closely related to the compound . This indicates its potential use in analytical chemistry for detecting and analyzing various chemical entities (Bowd et al., 1969).
properties
IUPAC Name |
triphenyl-[2-[(E)-2-phenylethenyl]-5-pyrrolidin-1-yl-1,3-oxazol-4-yl]phosphanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2OP.HI/c1-5-15-27(16-6-1)23-24-31-34-32(33(36-31)35-25-13-14-26-35)37(28-17-7-2-8-18-28,29-19-9-3-10-20-29)30-21-11-4-12-22-30;/h1-12,15-24H,13-14,25-26H2;1H/q+1;/p-1/b24-23+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKOKXMYFJFEG-XMXXDQCKSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C=CC3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30IN2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Styryl-5-tetrahydro-1H-pyrrol-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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